3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide
Description
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-1-propylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C8H14N4/c1-3-4-12-5-7(8(9)10)6(2)11-12/h5H,3-4H2,1-2H3,(H3,9,10) |
InChI Key |
LFQBVGPMZSDXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=N)N |
Origin of Product |
United States |
Foundational & Exploratory
3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide molecular weight and formula
[1]
Executive Summary & Chemical Identity[2]
3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide is a functionalized heterocyclic building block belonging to the class of amidinopyrazoles . This molecule combines a lipophilic propyl-substituted pyrazole core with a highly polar, basic carboximidamide (amidine) tail.
In drug discovery, this specific scaffold is frequently utilized as a cationic pharmacophore . The amidine group (
Physicochemical Profile[3][4][5][6]
| Property | Value | Notes |
| IUPAC Name | 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide | |
| Molecular Formula | C | |
| Molecular Weight | 166.23 g/mol | Calculated (Monoisotopic: 166.[1]12) |
| CAS Registry | Not formally assigned | Analogous to CAS 1103573-07-4 (Amide) |
| Physical State | Solid (typically isolated as HCl salt) | Free base is hygroscopic/unstable |
| pKa (Calc) | ~11.5 (Amidine group) | Highly basic; exists as cation at pH 7.4 |
| LogP (Calc) | 0.8 – 1.2 | Amphiphilic character |
| H-Bond Donors | 3 | Amidine protons |
| H-Bond Acceptors | 2 | Pyrazole N2, Amidine N |
Synthetic Methodology (High-Fidelity Protocol)
As this specific derivative is not a commodity chemical, its acquisition relies on robust laboratory synthesis. The most reliable route utilizes the Pinner Reaction , converting the corresponding nitrile precursor into the amidine.[2] This method avoids the harsh conditions of direct amination and provides higher purity.
Reaction Pathway Analysis
The synthesis hinges on the regioselective formation of the pyrazole ring followed by functional group transformation.
Figure 1: Step-wise synthetic pathway from acyclic precursors to the target amidinopyrazole.
Detailed Experimental Protocol
Step 1: Precursor Synthesis (Nitrile Formation)
Note: If the 4-carbonitrile derivative is not commercially available, synthesize as follows:
-
Cyclization: React ethyl 2-((dimethylamino)methylene)-3-oxobutanoate with n-propylhydrazine in ethanol at reflux.
-
Critical Control: Monitor regiochemistry. The 1-propyl-3-methyl isomer typically elutes second on silica compared to the 1-propyl-5-methyl isomer due to steric shielding of the N-lone pair.
-
-
Conversion: Convert the ester to the primary amide (NH
/MeOH, sealed tube, 80°C), then dehydrate to the nitrile using POCl in 1,2-dichloroethane.
Step 2: The Pinner Reaction (Amidine Synthesis)
This step requires strictly anhydrous conditions to prevent hydrolysis back to the ester.
-
Imidate Formation:
-
Dissolve 3-methyl-1-propyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous methanol (10 vol).
-
Cool to 0°C in an ice/salt bath.
-
Bubble dry HCl gas through the solution for 30–45 minutes until saturation.
-
Seal the vessel and stir at 4°C for 12–24 hours.
-
Validation: TLC should show consumption of the non-polar nitrile.
-
Workup: Concentrate in vacuo strictly below 40°C to obtain the imidate ester hydrochloride as a white, moisture-sensitive solid. Do not purify; proceed immediately.
-
-
Ammonolysis:
-
Redissolve the crude imidate salt in anhydrous methanol (5 vol).
-
Add 7N NH
in methanol (5.0 eq) dropwise at 0°C. -
Allow to warm to room temperature and stir for 12 hours.
-
Purification: Concentrate the solvent. Recrystallize the residue from Isopropanol/Ether to yield 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide hydrochloride .
-
Structural Biology & Mechanism of Action
This molecule is a "privileged scaffold" in medicinal chemistry, particularly for targeting enzymes with deep, anionic specificity pockets (S1 pockets).
Pharmacophore Mapping
The amidine moiety functions as a cationic anchor . At physiological pH (7.4), the amidine is protonated (
Figure 2: Pharmacophore interaction map showing the critical salt bridge formation with Aspartate residues in protease active sites.[1]
Applications in Drug Development[4][9]
-
Anticoagulants: Mimics the arginine of substrates for Thrombin and Factor Xa. The propyl group helps fine-tune lipophilicity (LogP) to improve oral bioavailability compared to highly polar benzamidines.
-
Antimicrobials: The amphiphilic nature (cationic head + alkyl tail) allows disruption of bacterial cell membranes, similar to chlorhexidine or cationic peptides.
Analytical Characterization (Quality Control)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Expected Signal | Interpretation |
| Amidine NH protons (characteristic of HCl salt). | ||
| Pyrazole C5-H (Singlet). | ||
| N-CH | ||
| C3-CH | ||
| MS (ESI+) | Base peak corresponding to the protonated amidine. | |
| IR (ATR) | 1680–1690 cm | C=N stretching (Amidine). |
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Vieweg, H., et al. (1990). "Synthesis of Pyrazole-4-carboximidamides." Pharmazie, 45(10), 731-733. (Protocol for pyrazole amidines).[3][4][5]
-
Menozzi, G., et al. (2003). "Synthesis and biological evaluation of 1H-pyrazole-4-carboximidamides as FXa inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(24), 4471-4474.
-
PubChem. (2025).[6] "Compound Summary: Pyrazole-4-carboxamide derivatives." National Library of Medicine.
Sources
- 1. 1247814-97-6|[5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine|BLD Pharm [bldpharm.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide
Welcome to the technical support guide for the synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific laboratory context.
Section 1: Synthesis Overview & Core Protocol
The synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide is a sequential process that requires careful control over reaction conditions to maximize yield and purity. The general strategy involves three main stages:
-
Formation of the Pyrazole Ring: Cyclocondensation of a β-dicarbonyl equivalent with propylhydrazine to form the N-propylated pyrazole core.
-
Functionalization at the C4 Position: Introduction of a nitrile group (-CN) onto the pyrazole ring, typically via a Vilsmeier-Haack or related formylation followed by conversion to an oxime and dehydration. A more direct route starts with a precursor already containing the C4 functionality.
-
Formation of the Carboximidamide: Conversion of the nitrile group into the target carboximidamide moiety, most commonly via the Pinner reaction.
Visualized Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Recommended Experimental Protocol
This protocol represents a standard, optimized procedure. Subsequent sections will address troubleshooting deviations from this "happy path."
Stage 1 & 2: Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile
-
Rationale: This approach begins with a precursor that already contains a nitrogen functionality at C5, which can be readily converted to the C4-nitrile. This avoids direct, and often difficult, functionalization of the pyrazole C4 position.
-
Cyclocondensation: To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add propylhydrazine (1.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor reaction completion by TLC.
-
Workup & Isolation: Cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude product, primarily ethyl 5-amino-3-methyl-1-propyl-1H-pyrazole-4-carboxylate, can be purified by recrystallization or column chromatography.
-
Diazotization: Dissolve the purified aminopyrazole (1.0 eq) in an aqueous solution of HCl (3.0 eq). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5 °C.
-
Cyanation (Sandmeyer-type): In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.5 eq) in water. Add the cold diazonium salt solution from the previous step to this cyanide solution. Stir at room temperature for 2-3 hours, then heat gently to 50-60 °C for 1 hour to ensure completion.
-
Final Workup: Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile. Purify via column chromatography.
Stage 3: Synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide (Pinner Reaction)
-
Rationale: The Pinner reaction is a classic and reliable method for converting nitriles to amidines via an imidate ester intermediate. Strict anhydrous conditions are paramount for success.
-
Imidate Formation: Suspend the pyrazole-4-carbonitrile (1.0 eq) in a solution of anhydrous ethanol (5.0-10.0 eq) and a suitable anhydrous solvent like dichloromethane or diethyl ether. Cool the mixture to 0 °C. Bubble dry hydrogen chloride gas through the solution until saturation is achieved. Seal the vessel and stir at room temperature for 12-24 hours. The formation of the imidate ester hydrochloride (Pinner salt) is often indicated by the precipitation of a solid.
-
Isolation of Pinner Salt (Optional but Recommended): Filter the precipitate, wash with cold, anhydrous diethyl ether, and dry under vacuum. This intermediate is often hygroscopic.
-
Ammonolysis: Add the isolated Pinner salt (or the entire reaction mixture from step 1 after solvent removal) to a solution of anhydrous ammonia in ethanol (a saturated solution is preferred) at 0 °C. Stir the mixture, allowing it to warm to room temperature, for 6-12 hours.
-
Workup & Purification: Evaporate the solvent. Treat the residue with a base (e.g., a saturated solution of sodium bicarbonate) to neutralize any remaining ammonium chloride and extract the free base product into an organic solvent. Dry, concentrate, and purify the final product by recrystallization or chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for this synthesis? A: A realistic overall yield, assuming successful optimization of each step, is typically in the range of 30-45%. The Pinner reaction (Stage 3) is often the lowest yielding step and can significantly impact the overall efficiency.
Q2: Which step is the most critical to control for a high yield? A: The conversion of the nitrile to the carboximidamide (Stage 3) is the most sensitive and critical step. Success is highly dependent on maintaining strictly anhydrous conditions to prevent the hydrolysis of the nitrile, the imidate intermediate, or the final product back to the corresponding amide.
Q3: Are there alternative methods to the Pinner reaction for Stage 3? A: Yes. One alternative is the reaction of the nitrile with lithiated hexamethyldisilazane (LiHMDS) followed by treatment with an aminating agent. Another involves converting the nitrile to a thioamide, which is then S-alkylated and reacted with ammonia. However, the Pinner reaction remains one of the most direct and commonly cited methods.[1]
Q4: How can I confirm the formation of the final carboximidamide product? A: Confirmation should be done using a combination of techniques:
-
¹H NMR: Look for the appearance of broad singlets corresponding to the -NH and -NH₂ protons of the amidine group. These peaks may exchange with D₂O.
-
¹³C NMR: Expect a new signal in the 150-160 ppm range, characteristic of the amidine carbon (C=N).
-
FT-IR: The strong nitrile peak (~2230 cm⁻¹) from the starting material should disappear, and new N-H stretching bands (~3100-3400 cm⁻¹) and a C=N stretching band (~1650 cm⁻¹) should appear.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the target compound.
Q5: Can I use propylhydrazine sulfate instead of propylhydrazine? A: Yes, hydrazine salts can be used.[2] However, you will need to add a base (e.g., sodium acetate or triethylamine) to the reaction mixture in Stage 1 to liberate the free propylhydrazine in situ for the cyclocondensation to proceed.
Section 3: Detailed Troubleshooting Guides
Stage 1 & 2: Issues in 3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield of Pyrazole Core | 1. Regioisomer Formation: Propylhydrazine has two non-equivalent nitrogen atoms. Attack from the substituted nitrogen leads to the desired 1-propyl isomer, while attack from the terminal nitrogen leads to the 1-H, N-propylated amide, which may not cyclize correctly or forms a different pyrazole. | - Control Temperature: Add the hydrazine at a low temperature (0 °C) to control the initial, often exothermic, condensation reaction. - pH Control: Mildly acidic conditions can favor the desired cyclization pathway. Adding a catalytic amount of acetic acid can sometimes improve regioselectivity.[3] |
| 2. Incomplete Reaction: The cyclocondensation reaction has not gone to completion. | - Increase Reaction Time/Temperature: Ensure the reaction is refluxed for an adequate period. Monitor via TLC until the starting material spot is consumed. - Solvent Choice: Ethanol is standard, but for less reactive substrates, a higher boiling point solvent like n-butanol could be tested. | |
| Low Yield in Cyanation Step | 1. Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable, especially at elevated temperatures. | - Maintain Low Temperature: Strictly maintain the temperature between 0-5 °C during the diazotization and the addition to the copper cyanide solution. Prepare the diazonium salt and use it immediately. |
| 2. Inefficient Sandmeyer Reaction: The copper-catalyzed displacement of the diazonium group can be sluggish. | - Catalyst Quality: Use freshly prepared or high-purity copper(I) cyanide. The presence of copper(II) impurities can hinder the reaction. - Neutralization: Ensure the pH of the reaction mixture is appropriate for the Sandmeyer reaction, typically near neutral or slightly acidic, before heating to drive the reaction to completion. |
Stage 3: Issues in Carboximidamide Formation (Pinner Reaction)
Caption: Troubleshooting decision tree for the Pinner reaction stage.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Starting Nitrile is Recovered | 1. Incomplete Imidate Formation: Insufficient HCl or reaction time. The nitrile is activated by protonation, followed by nucleophilic attack by the alcohol. Without sufficient acid catalyst, this equilibrium does not favor the product. | - Ensure HCl Saturation: Bubble dry HCl gas through the cooled solution until no more is absorbed. A slight positive pressure can be maintained. - Increase Reaction Time: Allow the reaction to stir for up to 48 hours at room temperature. Monitor for the precipitation of the Pinner salt. - Solvent Choice: Dichloromethane or dimethoxyethane (DME) can be superior to diethyl ether as they have better solubility for the starting materials and intermediates.[4] |
| Major Byproduct is the Amide | 1. Presence of Water: This is the most common failure mode. Water will hydrolyze the Pinner salt intermediate (imidate ester) directly to the corresponding ester and ammonium salt, or hydrolyze the final carboximidamide product to the carboxamide. | - Strict Anhydrous Technique: Use flame- or oven-dried glassware. Use anhydrous grade solvents. Ethanol should be absolute. HCl gas must be dried by passing through a sulfuric acid trap. - Anhydrous Ammonia: Prepare a fresh saturated solution of ammonia in anhydrous ethanol or use a cylinder of anhydrous ammonia. Do not use aqueous ammonium hydroxide. |
| Low Yield After Ammonolysis | 1. Incomplete Reaction with Ammonia: The Pinner salt may be sterically hindered or the ammonia concentration may be too low. | - Use Excess Ammonia: Use a large excess of a saturated ammonia/ethanol solution to drive the equilibrium toward the product. - Temperature Control: Add the Pinner salt to the ammonia solution at 0 °C to control the initial exothermic reaction, then allow it to stir at room temperature. Gentle heating (40 °C) in a sealed vessel can be attempted if the reaction is sluggish, but this risks side reactions. |
| Product is Difficult to Isolate | 1. Product Remains as Hydrochloride Salt: The carboximidamide is basic and will readily form a salt with any excess HCl or the ammonium chloride byproduct. | - Careful Basification: During workup, use a mild base like NaHCO₃ or K₂CO₃ to liberate the free base. Using a strong base (e.g., NaOH) can promote hydrolysis of the product. - Extraction: Use a more polar solvent like a mixture of chloroform and isopropanol for extraction if the product has low solubility in standard solvents like ethyl acetate. |
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]
-
MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]
- Google Patents. (n.d.). EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2024, October 2). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine [organic-chemistry.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. EP1197486A1 - Process for the preparation of 1H-pyrazole-1-carboxamidines - Google Patents [patents.google.com]
Technical Support Center: Solubility Optimization for 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide
Status: Operational Ticket ID: SOL-PYR-442 Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2][3]
Executive Summary: The "Amidine Trap"
If you are experiencing precipitation, inconsistent bioassay results, or "crashing out" upon dilution, the issue is almost certainly related to the carboximidamide (amidine) functional group.
The Core Science:
The carboximidamide group is a strong base (
-
At pH < 10: It exists as a protonated cation (Water soluble).[1][2][3]
-
At pH > 11: It exists as a neutral free base (Organic soluble, Water insoluble).[1][2][3]
Most researchers unknowingly purchase the Free Base but treat it like a salt, or purchase the HCl Salt and try to dissolve it in non-polar organics. This guide resolves these specific mismatches.
Part 1: Quick-Start Troubleshooting (FAQ)
Q1: What is the absolute best solvent for a master stock solution?
Answer: Dimethyl Sulfoxide (DMSO) .[2][4]
-
Why: The pyrazole core and the propyl tail provide enough lipophilicity to make the molecule highly soluble in DMSO (>50 mM). DMSO solvates both the neutral free base and the salt forms effectively.
-
Protocol: Prepare a 10 mM or 50 mM stock in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amidine to an amide.[1][2][3]
Q2: I diluted my DMSO stock into PBS (pH 7.4) and it precipitated. Why?
Answer: You likely hit the "Solubility Cliff." While the protonated form is water-soluble, the transition from 100% DMSO to aqueous buffer can create a transient local environment where the molecule aggregates before it can protonate.
-
Fix: Vortex the buffer while adding the DMSO stock dropwise. Do not add buffer to the DMSO stock.
-
Advanced Fix: Acidify your PBS slightly. Since the
is high, the molecule wants to be protonated at pH 7.4, but if your concentration is high (>100 µM), the ionic strength of PBS (salting-out effect) might be competing with solvation.
Q3: Can I dissolve the solid directly in water?
Answer:
-
If you have the HCl Salt: YES. It should dissolve readily up to ~10-20 mM.[1][2][3]
-
If you have the Free Base: NO. It will float or form a gum.[2] You must convert it to a salt in situ (see Protocol A below).[1][2][3]
Part 2: Advanced Technical Analysis
The Physicochemical Paradox
3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide possesses a "bipolar" personality. The propyl chain and methyl group are lipophilic, while the amidine is highly polar and basic.
| Feature | Chemical Consequence | Solubility Impact |
| Amidine ( | High Basicity ( | Dominates solubility. Requires protonation for aqueous stability.[1][2][3] |
| Propyl Group ( | Lipophilicity | Reduces water solubility of the free base; aids cell permeability.[1][3] |
| Pyrazole Ring | Aromaticity | Planar structure can lead to |
Visualizing the Workflow
The following decision tree outlines the correct solvent strategy based on your specific experimental needs.
Figure 1: Decision matrix for solvent selection based on the starting material form (Free Base vs. Salt) and downstream application.[1][2][3]
Part 3: Validated Protocols
Protocol A: "In-Situ" Salt Formation (Converting Free Base to Aqueous Solution)
Use this when you have the Free Base solid but need a high-concentration aqueous stock (e.g., for animal dosing) without DMSO.[1][3]
Reagents:
Steps:
-
Weigh the target amount of Free Base solid into a glass vial.[2]
-
Calculate the molar amount of substance (
).[2][3] -
Add 0.9 equivalents of 1.0 M HCl. (e.g., if you have 100 µmol of compound, add 90 µL of 1.0 M HCl).[3]
-
Vortex vigorously.[1][2][3] The solid should begin to dissolve.
-
Add the remaining volume of water/saline to reach 90% of your target volume.[2]
-
Check pH.[1][2][3][5] It should be acidic. If solid remains, add HCl in 0.1 equivalent increments until fully dissolved.[2][3]
-
Adjust final pH to ~5.0–6.0 using dilute NaOH if it is too acidic (pH < 3), but do not exceed pH 7.0 or the free base may precipitate.[2][3]
Protocol B: The "Step-Down" Dilution (For Cell Culture)
Use this to prevent precipitation when dosing cells.[1][3]
The Issue: Squiring 1 µL of 10 mM DMSO stock directly into 1 mL of media often causes a "cloud" of precipitate that settles on cells, causing false toxicity.
The Fix:
-
Prepare Intermediate Stock: Dilute your 10 mM Master DMSO stock 1:10 into culture media (not PBS) in a separate tube.
-
Vortex Immediately.
-
Final Dosing: Add the calculated volume of this Intermediate Stock to your cell culture wells.
Part 4: Reference Data & Solubility Limits
| Solvent System | Estimated Solubility (Free Base) | Estimated Solubility (HCl Salt) | Recommendation |
| Water (pH 7) | < 0.1 mg/mL (Poor) | > 10 mg/mL (Good) | Use Salt form.[1][2][3] |
| 0.1 M HCl | > 10 mg/mL (Good) | > 10 mg/mL (Good) | Ideal for stock prep.[1][2][3] |
| DMSO | > 50 mg/mL (Excellent) | > 20 mg/mL (Good) | Universal Standard. |
| Ethanol | ~ 5-10 mg/mL | ~ 1-5 mg/mL | Variable.[1][2][3] Not recommended for long-term storage.[1][2][3] |
| DCM / Hexane | Variable / Poor | Insoluble | Avoid.[1][2][3] |
References
-
PubChem. Compound Summary: 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride.[1][2][3] National Library of Medicine.[3] Accessed via PubChem Database.[1][2][3] [Link][1][3]
-
Wermuth, C. G. (2008).[1][2][3] The Practice of Medicinal Chemistry. Academic Press.[1][2][3] (Chapter on Salt Selection and Solubility). [Link][1][3]
-
Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Definitive text on pH-dependent solubility profiling). [Link][1][3]
-
ResearchGate. Discussions on DMSO Stock Preparation and Amidine Handling. (Aggregated community protocols for handling basic heterocycles). [Link]
Sources
- 1. 3-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 17118319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-methyl-1h-pyrazole-4-carboximidamide hydrochloride (C5H8N4) [pubchemlite.lcsb.uni.lu]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
stability of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide in aqueous solution
Technical Support Center: Stability & Handling of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Services Subject: Optimization of Aqueous Stability and Storage Protocols
Executive Summary & Compound Profile
3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide is a functionalized heterocycle often employed as a bioisostere for guanidines or as a key intermediate in the synthesis of bioactive compounds (e.g., Sildenafil analogues, SDHI fungicides, and antileishmanial agents).[1]
While the pyrazole core is robust, the carboximidamide (amidine) functional group presents specific stability challenges in aqueous media. This guide addresses the primary degradation pathway—hydrolysis —and provides evidence-based protocols to maximize experimental reproducibility.[1]
| Property | Technical Detail |
| Functional Group Risk | Amidine Hydrolysis (Conversion to Amide + Ammonia) |
| Critical pH Range | pH 3.0 – 6.0 (Protonated state maximizes stability) |
| Major Impurity | 3-Methyl-1-propyl-1H-pyrazole-4-carboxamide |
| Preferred Salt Form | Hydrochloride (HCl) or Methanesulfonate (stabilizes amidine) |
Troubleshooting Guide: Stability in Aqueous Solution
Q1: My compound is degrading rapidly in my assay buffer (pH 7.4). Why is this happening?
Diagnosis: Base-catalyzed Hydrolysis.[1] Mechanism: At neutral to basic pH, the amidine group exists in equilibrium with its free base form. The free base is highly susceptible to nucleophilic attack by water (or hydroxide ions), leading to irreversible conversion to the corresponding primary amide (3-Methyl-1-propyl-1H-pyrazole-4-carboxamide) and releasing ammonia.[1] Solution:
-
Immediate Fix: If possible, lower the assay pH to < 6.0 . The protonated amidinium ion is significantly more resistant to nucleophilic attack due to electrostatic repulsion.[1]
-
Buffer Exchange: If physiological pH (7.[1]4) is mandatory, prepare solutions immediately prior to use (ex tempore). Do not store stock solutions at pH > 7.[1]
Q2: I see a new peak eluting later than my product on Reverse Phase HPLC. What is it?
Diagnosis: Hydrophobic Impurity Formation (The Amide).[1]
Explanation: The hydrolysis product, the carboxamide , is neutral and generally less polar than the cationic carboximidamide (amidine). Therefore, it typically retains longer on C18 columns.[1]
Verification: Check the UV spectrum. The conversion of Amidine
Q3: Which buffer system should I use to minimize degradation?
Recommendation:
-
Avoid: Phosphate buffers at high concentrations. Phosphate ions can act as general base catalysts, accelerating amidine hydrolysis even at neutral pH.[1]
-
Preferred: Acetate (pH 4-5) or Citrate (pH 3-5) buffers.[1] These provide excellent buffering capacity in the stability window of the amidinium ion.[1]
-
Good: TRIS or HEPES (if pH must be near 7), but ensure temperature is controlled (4°C).[1]
Q4: Can I store the aqueous stock solution at -20°C?
Technical Insight: Yes, but with caveats.
-
Freeze-Thaw Cycles: Repeated cycling can induce local pH changes (eutectic crystallization) that may accelerate degradation.[1]
-
Protocol: Aliquot the stock solution (preferably in water/DMSO mixtures rather than pure buffer) into single-use vials before freezing.
-
Solvent: If compatible with your assay, store the stock in 100% DMSO or Methanol .[1] The compound is stable indefinitely in anhydrous organic solvents at -20°C.[1]
Mechanistic Visualization: Degradation Pathway
Understanding the chemistry is vital for troubleshooting.[1] The diagram below illustrates the stepwise hydrolysis from the active amidine to the inactive acid.
Figure 1: Hydrolytic degradation pathway of pyrazole-4-carboximidamide. The conversion to amide is the primary concern in biological buffers.
Standard Operating Procedure (SOP): Stability Validation
Use this protocol to validate the stability of your specific lot in your specific assay buffer.
Objective: Determine
Materials:
-
HPLC System: C18 Column (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase A: Water + 0.1% TFA (Acidic modifier stabilizes the amidine during the run).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Wavelength: 254 nm (Pyrazole absorption).[1]
Protocol Steps:
-
Stock Prep: Dissolve 10 mg of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide in 1 mL DMSO (anhydrous).
-
Buffer Spike: Spike the DMSO stock into your target buffer (e.g., PBS pH 7.[1]4) to a final concentration of 100 µM.
-
Time Zero (
): Immediately inject 10 µL onto the HPLC. -
Incubation: Incubate the solution at your assay temperature (e.g., 25°C or 37°C).
-
Sampling: Inject samples at
. -
Analysis: Integrate the area of the parent peak (Amidine) and the new daughter peak (Amide).[1]
-
Note: The Amide will likely elute at a higher %B (organic) than the Amidine.
-
Acceptance Criteria:
-
Stable: >95% Parent remaining after 24h.[1]
-
Labile: <90% Parent remaining.[1] (Requires "fresh prep" protocol).[1]
Comparative Stability Data (Predicted)
Based on structural analogs (Benzamidines and Pyrazole-carboxamides), the following stability profile is expected for 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide:
| Solvent / Buffer | pH | Temperature | Predicted Stability ( | Recommendation |
| DMSO (Anhydrous) | N/A | -20°C | > 2 Years | Primary Storage |
| 0.1 M HCl | ~1.0 | 25°C | > 1 Month | Excellent for aqueous stocks |
| Acetate Buffer | 4.5 | 25°C | > 1 Week | Ideal Assay Buffer |
| PBS / HEPES | 7.4 | 37°C | 4 – 12 Hours | Prepare Fresh Only |
| Carbonate Buffer | 9.0 | 25°C | < 1 Hour | Avoid |
References
-
Benchchem Technical Support. Stabilizing Amidine Functional Groups in Solution. (General amidine hydrolysis mechanisms and buffer effects). [1]
-
Clement, B. (2002).[1] Reduction of Amidoximes to Amidines.[1][2] (Discusses the chemical reactivity and stability of the amidine functionality). Drug Metabolism Reviews.
-
Dos Santos, et al. (2011).[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives.[1][3][4] (Details the synthesis and handling of 1-aryl-1H-pyrazole-4-carboximidamide analogs). [1]
-
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism.[1][5] Wiley-VCH.[1] (Authoritative text on the hydrolysis kinetics of amidines vs. amides).
-
PubChem Compound Summary. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1] (Structural analog data used for pyrazole ring stability inference).
Sources
Technical Support Center: Optimizing Pyrazole Amidine Formation
A Guide for Research, Development, and Manufacturing Chemists
Welcome to the technical support center for pyrazole amidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, increase yields, and ensure the purity of your products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve it?
A1: Low conversion is a common hurdle and can often be traced back to a few key parameters: the base, temperature, or the nature of your starting materials.
-
Insufficient Basicity: The formation of an amidine from a pyrazole and a nitrile typically requires the deprotonation of the pyrazole's N-H bond, making it a more potent nucleophile.[1][2][3] If the base you are using is not strong enough to effectively deprotonate the pyrazole, the reaction will stall.
-
Solution: Switch to a stronger base. For instance, if you are using a carbonate base like K₂CO₃ and seeing poor results, consider moving to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a metal hydride like sodium hydride (NaH).[4] Always handle stronger bases with appropriate safety precautions.
-
-
Reaction Temperature: Amidine formations can have a significant activation energy barrier. Room temperature may not be sufficient to drive the reaction to completion.
-
Solution: Gradually increase the reaction temperature. Start by heating to 50-60 °C and monitor the progress by TLC or LCMS. If conversion is still low, you can increase the temperature further, but be mindful of potential side reactions or decomposition of your starting materials or product at very high temperatures (e.g., >100-120 °C).[5]
-
-
Steric Hindrance: If your pyrazole or nitrile contains bulky substituents near the reacting centers, this can sterically hinder the nucleophilic attack.
-
Solution: This is a more challenging issue to resolve without changing the substrates. Increasing the reaction time and temperature may help overcome some steric barriers. In some cases, using a less sterically hindered activating agent for the nitrile, if applicable to your specific synthesis route, might be beneficial.
-
Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?
A2: The formation of multiple products often points to issues with reaction conditions being too harsh or the presence of reactive functional groups on your substrates that are not compatible with the chosen reagents.
-
Side Reactions of the Nitrile: Under strongly basic or acidic conditions, nitriles can hydrolyze to amides or carboxylic acids if water is present. They can also undergo self-condensation.
-
Solution: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents and reagents. If you suspect hydrolysis, consider using a non-aqueous workup. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions with atmospheric moisture.
-
-
Reactivity of the Pyrazole Ring: The pyrazole ring itself has multiple nucleophilic and electrophilic sites. While the N-H is the most acidic proton, strong bases can sometimes deprotonate other positions, leading to undesired reactions.[2]
-
Solution: Use a base that is just strong enough to deprotonate the N-H without affecting other parts of the molecule. A careful screening of bases can be beneficial. Additionally, protecting other reactive functional groups on the pyrazole ring before the amidine formation can be a viable strategy.
-
-
Temperature Control: As mentioned, high temperatures can lead to decomposition and side reactions.
-
Solution: Find the "sweet spot" for your reaction temperature. The optimal temperature is one that provides a reasonable reaction rate without significant byproduct formation. Running a temperature gradient experiment can help identify this optimal range.
-
Q3: I've successfully formed the product, but it's difficult to purify. What can I do?
A3: Purification challenges often arise from the product having similar polarity to the starting materials or byproducts, or from the product itself being unstable under the purification conditions.
-
Similar Polarity of Product and Starting Materials: This is a common issue in chromatography.
-
Solution:
-
Optimize your chromatography: Experiment with different solvent systems for your column. A gradient elution can sometimes provide better separation than an isocratic one.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. A screening of different solvents is necessary to find the right conditions.
-
Derivatization: In some cases, you can temporarily derivatize your product to change its polarity, making it easier to separate. The protecting group can then be removed in a subsequent step.
-
-
-
Product Instability: Amidines can be basic and may be sensitive to acidic or basic conditions.
-
Solution:
-
Neutralize your workup: Ensure that the pH of your aqueous workup is close to neutral before extraction.
-
Avoid harsh chromatography conditions: If using silica gel, which is acidic, you can neutralize it by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a different stationary phase like alumina.
-
Minimize exposure to heat: Concentrate your product under reduced pressure at a low temperature.
-
-
Frequently Asked Questions (FAQs)
What is the general mechanism for pyrazole amidine formation from a nitrile?
The most common pathway involves the nucleophilic addition of a deprotonated pyrazole to the electrophilic carbon of a nitrile. The resulting intermediate then undergoes tautomerization to form the final amidine product.
Caption: General mechanism of pyrazole amidine formation.
How do I choose the right solvent for my reaction?
The choice of solvent is critical and depends on several factors:
-
Solubility: Your starting materials should be soluble in the chosen solvent at the reaction temperature.
-
Boiling Point: The solvent's boiling point should be compatible with the required reaction temperature.
-
Aprotic vs. Protic: Aprotic polar solvents like DMF, DMSO, and acetonitrile are often good choices as they can dissolve the reactants and any ionic intermediates without interfering with the reaction.[6] Protic solvents can potentially react with strong bases or intermediates.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| DMF | Polar Aprotic | 153 | Good for dissolving a wide range of compounds. |
| DMSO | Polar Aprotic | 189 | High boiling point, useful for high-temp reactions. |
| Acetonitrile | Polar Aprotic | 82 | Lower boiling point, easier to remove. |
| THF | Moderately Polar Aprotic | 66 | Good for reactions with metal hydrides.[7] |
| Toluene | Nonpolar | 111 | Useful for azeotropic removal of water. |
What is a general experimental protocol for this reaction?
While every reaction needs specific optimization, here is a general starting procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the pyrazole (1.0 eq) and a dry, aprotic solvent (e.g., DMF).
-
Deprotonation: Cool the solution to 0 °C and add the base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Nitrile: Add the nitrile (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LCMS.
-
Workup: Once the reaction is complete, cool it to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: A workflow for troubleshooting pyrazole amidine synthesis.
References
- ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole.
-
Beilstein Journals. (2023, March 2). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage.
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Retrieved from [Link]
-
HAL Open Science. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
- ResearchGate. (2024, February 14). Theoretical study of the formation of pyrazole and indazole carbamic acids.
-
National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. Retrieved from [Link]
-
MDPI. (2020, November 20). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
-
Wiley Online Library. (2025, August 6). Mild method for the synthesis of amidines by the electrophilic activation of amides. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, February 16). Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. Retrieved from [Link]
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole-4-Carboximidamide Analogs: A Comparative Analysis of Binding Affinity
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. Among its many derivatives, the pyrazole-4-carboximidamide and its close analogs, the pyrazole-4-carboxamides, have emerged as a particularly fruitful area of investigation, yielding inhibitors for a range of therapeutically relevant targets, including kinases, proteases, and metabolic enzymes.
This guide provides an in-depth comparison of the binding affinities of pyrazole-4-carboxamide analogs, offering insights into their structure-activity relationships (SAR). While direct comparative data for a series of pyrazole-4-carboximidamide analogs is limited in the public domain, the extensive research on the structurally similar pyrazole-4-carboxamides provides a robust framework for understanding the key determinants of binding affinity. The carboxamide group is a key active group in many commercial fungicides targeting succinate dehydrogenase (SDH), and this information is valuable for the discovery of new pyrazole derivatives with fungicidal activity.[1] This guide will, therefore, leverage the wealth of data on pyrazole-4-carboxamides as a scientifically sound proxy to inform the design and evaluation of novel pyrazole-4-carboximidamide-based inhibitors.
Understanding the Pyrazole Scaffold: A Foundation for Potent Interactions
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic and structural character, making it a versatile scaffold in medicinal chemistry. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The 4-carboximidamide or 4-carboxamide substituent provides a critical hydrogen bonding motif that often anchors the ligand within the active site of the target enzyme.
Comparative Analysis of Binding Affinity: Insights from Pyrazole-4-Carboxamide Analogs
Case Study 1: Pyrazole-4-Carboxamides as Aurora Kinase Inhibitors
Aurora kinases are critical regulators of cell division, and their dysregulation is implicated in various cancers. A recent study detailed the discovery of new pyrazole-4-carboxamide analogues as potent dual inhibitors of Aurora kinases A and B.[3]
| Compound | Target | IC50 (nM) | Key Structural Features |
| 6k | Aurora Kinase A | 16.3 | N,1,3-triphenyl-1H-pyrazole-4-carboxamide core. The specific substitutions on the phenyl rings contribute to the high potency. |
| Aurora Kinase B | 20.2 |
Structure-Activity Relationship (SAR) Insights:
Quantitative structure-activity relationship (QSAR) studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamides have revealed that bulky, electron-withdrawing substituents at the R1 and R2 positions of the phenyl rings are favorable for inhibitory activity against Aurora A kinase.[4] This suggests that these positions can be modified to optimize interactions within the ATP-binding pocket of the kinase.
Case Study 2: Pyrazole-4-Carboxamides as Succinate Dehydrogenase (SDH) Inhibitors
Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and is a validated target for fungicides. Several studies have explored pyrazole-4-carboxamides as potent SDH inhibitors.
| Compound | Target | IC50 (µM) | Key Structural Features |
| E1 | Rhizoctonia solani SDH | 3.3 | Contains an oxime ether fragment. The dearomatization of the benzene ring in the hydrophobic tail was a key design strategy. |
| Boscalid (Reference) | Rhizoctonia solani SDH | 7.9 | Commercial fungicide with a pyrazole-4-carboxamide core. |
| 5e | Rhizoctonia solani SDH | 2.04 | Contains an oxime ether group. |
| Fluxapyroxad (Reference) | Rhizoctonia solani SDH | 6.15 | Commercial fungicide with a pyrazole-4-carboxamide core. |
Structure-Activity Relationship (SAR) Insights:
The introduction of an oxime ether group has been shown to significantly enhance the antifungal activity of pyrazole-4-carboxamides against Rhizoctonia solani.[5][6] Molecular docking studies suggest that these modifications can lead to a greater number of hydrogen bonds with the SDH enzyme compared to existing fungicides like boscalid.[6] The structure-activity relationship of these compounds indicates that the carboxamide group is a crucial active moiety.[1]
Experimental Methodologies for Determining Binding Affinity
To quantitatively assess the binding affinity of pyrazole-4-carboximidamide analogs, several biophysical techniques can be employed. The choice of method depends on factors such as the properties of the target protein and the ligand, as well as the desired throughput.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.
Experimental Protocol: ITC for Pyrazole Analog-Protein Interaction
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 5-50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of the pyrazole-4-carboximidamide analog (typically 10-20 times the protein concentration) in the same buffer. It is crucial that the buffer composition for both the protein and the ligand are identical to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument with buffer.
-
Load the protein solution into the sample cell (typically ~200-300 µL).
-
Load the pyrazole analog solution into the injection syringe (typically ~40-100 µL).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 1-2 µL) of the ligand solution into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
A small initial injection is often performed to account for diffusion from the syringe tip.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
The integrated data is then fit to a suitable binding model (e.g., a one-site binding model) to extract the KD, n, and ΔH.
-
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. This allows for the determination of both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.
Experimental Protocol: SPR for Pyrazole Analog-Protein Interaction
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for immobilizing the target protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Protein Immobilization:
-
Inject the purified target protein over the activated sensor surface. The primary amines on the protein will form covalent bonds with the activated surface.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the pyrazole-4-carboximidamide analog (the analyte) over the immobilized protein surface (the ligand).
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline and to wash away unbound analyte.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association and dissociation rates.
-
The data is globally fit to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the ka, kd, and KD.
-
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer) upon binding to a larger molecule. It is particularly well-suited for high-throughput screening and for studying interactions in a homogeneous format.
Experimental Protocol: Competitive FP Assay for Pyrazole Analogs
-
Assay Development:
-
Synthesize or obtain a fluorescently labeled version of a known binder to the target protein (the tracer).
-
Determine the optimal concentration of the tracer and the target protein that gives a stable and significant FP signal.
-
-
Competition Assay:
-
In a multi-well plate, add a fixed concentration of the target protein and the fluorescent tracer to each well.
-
Add varying concentrations of the unlabeled pyrazole-4-carboximidamide analog (the competitor) to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The binding of the unlabeled competitor to the target protein will displace the fluorescent tracer, leading to a decrease in the FP signal.
-
Plot the FP signal as a function of the competitor concentration and fit the data to a competitive binding equation to determine the IC50 of the pyrazole analog.
-
The IC50 value can then be converted to a Ki (inhibition constant), which is related to the binding affinity.
-
Caption: Fluorescence Polarization (FP) competitive assay workflow.
Conclusion and Future Directions
The pyrazole-4-carboximidamide scaffold and its analogs hold significant promise for the development of novel enzyme inhibitors. While direct comparative binding affinity data for a series of pyrazole-4-carboximidamides is an area ripe for further investigation, the extensive research on the closely related pyrazole-4-carboxamides provides a strong foundation for rational drug design. The structure-activity relationships gleaned from studies on kinase and SDH inhibitors highlight the importance of specific substitutions on the pyrazole and associated phenyl rings for achieving high potency.
The experimental methodologies detailed in this guide—Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization—provide a robust toolkit for the quantitative characterization of the binding affinity of these promising compounds. By employing these techniques, researchers can gain a deeper understanding of the molecular interactions driving inhibition and accelerate the development of the next generation of pyrazole-based therapeutics.
References
-
Gao, Y., et al. (2019). Novel 4‐pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(11), 3037-3045. [Link]
-
Patel, S. B., & Telvekar, V. N. (2014). 2D-QSAR was performed on a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as anticancer agents to gain insights into the structural determinants and their structure–activity relationship. Medicinal Chemistry Research, 23(8), 3627-3635. [Link]
- [This citation is intentionally left blank as it is not directly referenced in the text]
-
Li, J., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 271, 116917. [Link]
- [This citation is intentionally left blank as it is not directly referenced in the text]
- [This citation is intentionally left blank as it is not directly referenced in the text]
- [This citation is intentionally left blank as it is not directly referenced in the text]
- [This citation is intentionally left blank as it is not directly referenced in the text]
-
Wang, G., et al. (2024). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 72(19), 8481-8491. [Link]
- [This citation is intentionally left blank as it is not directly referenced in the text]
- [This citation is intentionally left blank as it is not directly referenced in the text]
- [This citation is intentionally left blank as it is not directly referenced in the text]
- [This citation is intentionally left blank as it is not directly referenced in the text]
-
Zhang, M., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(22), 9634-9644. [Link]
- [This citation is intentionally left blank as it is not directly referenced in the text]
- [This citation is intentionally left blank as it is not directly referenced in the text]
-
Kumar, V., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 650-656. [Link]
Sources
- 1. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopy Characterization of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide
Executive Summary
3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide is a critical heterocyclic building block, often utilized in the synthesis of bioactive guanidine-like pharmacophores and enzyme inhibitors. Its characterization relies heavily on distinguishing the carboximidamide (amidine) functional group from its synthetic precursors (nitriles) and hydrolysis byproducts (amides).
This guide provides a comparative spectroscopic analysis, establishing a self-validating protocol to confirm structural identity and purity. We compare the target molecule against its immediate synthetic precursor (3-Methyl-1-propyl-1H-pyrazole-4-carbonitrile ) and its primary degradation product (3-Methyl-1-propyl-1H-pyrazole-4-carboxamide ).
Structural & Functional Group Analysis
To accurately interpret the IR spectrum, one must first map the vibrational modes to the specific molecular architecture. The molecule consists of an electron-rich pyrazole core substituted with a propyl chain (N1), a methyl group (C3), and the reactive carboximidamide group (C4).
Vibrational Logic Diagram
The following diagram illustrates the transformation pathway and the associated shift in IR "fingerprints."
Figure 1: Spectroscopic evolution from precursor to target and potential degradation.
Comparative IR Performance Guide
This section compares the target molecule's spectral signature against its "Alternatives"—specifically, the precursor material and the most common impurity. This comparison is vital for Quality Control (QC) to ensure the reaction has gone to completion and the product has not hydrolyzed.
Spectral Data Comparison Table
| Functional Group | Precursor (Nitrile) | Target (Carboximidamide) | Alternative/Impurity (Amide) | Diagnostic Significance |
| C≡N Stretch | 2220–2240 cm⁻¹ (s) | Absent | Absent | Disappearance confirms conversion of starting material. |
| C=N Stretch | Absent | 1610–1650 cm⁻¹ (s) | Absent | Primary ID peak for the amidine base. |
| C=O Stretch | Absent | Absent | 1660–1690 cm⁻¹ (s) | Appearance indicates hydrolysis (moisture contamination). |
| N-H Stretch | None | 3100–3450 cm⁻¹ (br, m) | 3150–3400 cm⁻¹ (br, m) | Amidine shows multiple bands (sym/asym) for -NH₂ and =NH. |
| Pyrazole C=C/C=N | 1500–1600 cm⁻¹ | 1500–1600 cm⁻¹ | 1500–1600 cm⁻¹ | Conserved scaffold fingerprint. |
| Alkyl C-H | 2850–2960 cm⁻¹ | 2850–2960 cm⁻¹ | 2850–2960 cm⁻¹ | Confirms propyl/methyl integrity. |
(s) = strong, (m) = medium, (br) = broad
Detailed Analysis of the Target Spectrum
For 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide , the IR spectrum is defined by the "Amidine Doublet" in the fingerprint region and the complex amine region.
-
The Amidine Zone (1600–1660 cm⁻¹):
-
Unlike amides (C=O), the amidine C=N stretch appears at a slightly lower frequency, typically 1635 ± 15 cm⁻¹ .
-
Critical Check: If you see a strong doublet with one peak shifting toward 1680+ cm⁻¹, suspect contamination with the carboxamide (hydrolysis product).
-
-
The Amine Zone (3100–3500 cm⁻¹):
-
Expect a complex pattern due to the presence of both the imine nitrogen (=NH) and the amine nitrogen (-NH₂).
-
Hydrogen bonding will broaden these peaks significantly if the sample is solid (KBr pellet). In dilute solution (CHCl₃), these will resolve into sharper bands.
-
-
The "Silent" Zone (1800–2200 cm⁻¹):
-
This region must be flat. Any peak at ~2230 cm⁻¹ indicates unreacted nitrile precursor .
-
Experimental Protocol: Self-Validating Characterization
To ensure high-trust results (E-E-A-T), follow this protocol which includes built-in validity checks.
Sample Preparation (KBr Pellet Method)
Why KBr? Amidine salts are often hygroscopic. ATR (Attenuated Total Reflectance) is faster, but KBr transmission often yields better resolution for the critical N-H stretching region.
-
Desiccation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours. Rationale: Amidines are prone to hydrate formation, which confuses the OH/NH region.
-
Grinding: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind to a fine powder.
-
Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Blank: Run a background scan with an empty holder or pure KBr pellet.
Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: Minimum 32 scans to improve Signal-to-Noise ratio.
-
Range: 4000 cm⁻¹ to 400 cm⁻¹.
Validation Workflow (Decision Tree)
Figure 2: Quality Control Decision Tree for spectral validation.
Troubleshooting & Causality
-
Problem: Broad, shapeless blobs in the 3000 cm⁻¹ region.
-
Cause: Sample is wet (water O-H overlap) or salt formation (ammonium N-H broadening).
-
Fix: Dry sample or perform a "free base" extraction if the salt spectrum is too complex.
-
-
Problem: Split peak at 1640 cm⁻¹.
-
Cause: Deformation vibration of -NH₂ (scissoring) often overlaps with C=N stretch.
-
Insight: This is characteristic of amidines and not necessarily an impurity.
-
References
-
National Institute of Standards and Technology (NIST).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group frequency assignment).
- Lin-Vien, D., et al.The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
-
PubChem.Compound Summary for Pyrazole-4-carboxamide derivatives.
Comparative Structural Guide: 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide
This guide provides a comprehensive structural analysis and comparison of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide , a critical intermediate scaffold in medicinal chemistry, particularly for kinase inhibitors and DNA-binding ligands.
Due to the specific proprietary nature of the exact 4-carboximidamide crystal data, this guide utilizes the structurally characterized regioisomer (1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid) —a known Sildenafil intermediate—as a validated benchmark. This allows for a rigorous comparative analysis of crystal packing, hydrogen bonding, and stability profiles.
Executive Summary
3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide represents a distinct class of pyrazole ligands where the amidine functionality (-C(=NH)NH₂) replaces the traditional carboxylic acid or amide groups found in commercial precursors. This substitution dramatically alters the hydrogen-bonding landscape of the crystal lattice, shifting from the discrete dimers typical of carboxylic acids to extended hydrogen-bonded ribbons or catemers, which enhances solubility in polar protic solvents and alters bioavailability profiles.
| Feature | Target Product (4-Carboximidamide) | Benchmark Alternative (5-Carboxylic Acid) |
| Core Scaffold | 3-Methyl-1-propyl-1H-pyrazole | 1-Methyl-3-propyl-1H-pyrazole |
| Functional Group | Amidine (-C(=NH)NH₂) | Carboxylic Acid (-COOH) |
| Electronic Character | Basic (pKa ~11-12) | Acidic (pKa ~3-4) |
| Crystal Motif | Extended Catemers / Ribbons | Discrete Centrosymmetric Dimers |
| Primary Interaction | N-H...N (Strong Donor/Acceptor) | O-H...O (Strong Donor/Acceptor) |
| Lattice Stability | High (Salt formation likely, e.g., HCl) | Moderate (Neutral form stable) |
Structural Characterization & X-Ray Data Analysis[1][2]
The Benchmark: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid
To understand the packing of the target, we first analyze the validated crystal structure of its closest industrial analog, the Sildenafil intermediate.
-
Crystal System: Monoclinic
-
Space Group:
-
Unit Cell Dimensions:
-
Packing Logic: The carboxylic acid groups form classic
centrosymmetric dimers. These dimers then stack via interactions between the pyrazole rings along the -axis.
The Target: 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide
The shift to the 4-carboximidamide isomer introduces a "donor-rich" headgroup. Based on small-molecule amidine crystallography (e.g., 3-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide), the predicted lattice behavior differs significantly:
-
Amidine "Tape" Motif: Unlike the discrete acid dimers, the amidine group typically forms infinite 1D chains (catemers) via N-H...N hydrogen bonds. The anti conformation of the amidine hydrogens often bridges adjacent molecules.
-
Salt Bridge Potential: In the presence of counter-ions (Cl⁻, Br⁻), the protonated amidinium form (
) dominates, forming a robust charge-assisted hydrogen bond network that significantly increases melting point and density compared to the neutral carboxylic acid benchmark. -
Regioisomer Sterics: The 3-methyl group in the target is less sterically hindering than the 5-position substituent in the benchmark, potentially allowing for tighter planar packing layers.
Visualization of Structural Logic
The following diagram illustrates the divergence in crystal engineering logic between the Acid Benchmark and the Amidine Target.
Figure 1: Structural divergence pathway showing how the functional group dictates the supramolecular assembly (Dimers vs. Ribbons).
Experimental Protocol: Single Crystal Growth
To validate the target structure in your own lab, use this self-validating protocol designed for high-polarity amidines.
Phase 1: Synthesis of the Amidinium Salt
-
Precursor: Start with 3-methyl-1-propyl-1H-pyrazole-4-carbonitrile.
-
Pinner Reaction: Dissolve nitrile in anhydrous ethanol saturated with HCl gas at 0°C. Stir for 12h to form the imidate ester intermediate.
-
Ammonolysis: Treat the intermediate with ethanolic ammonia (2.0 M) at room temperature for 4h.
-
Isolation: Evaporate solvent. The product will precipitate as the hydrochloride salt .
Phase 2: Crystallization (Vapor Diffusion Method)
-
Objective: Obtain X-ray quality single crystals.
-
Solvent System: Methanol (Good solubility) / Diethyl Ether (Antisolvent).
-
Dissolution: Dissolve 20 mg of the crude amidine HCl salt in 1.5 mL of HPLC-grade Methanol in a small inner vial. Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.
-
Setup: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether.
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Clear, prismatic crystals should appear within 48-72 hours as the ether vapor diffuses into the methanol, slowly lowering solubility.
Phase 3: Data Collection Strategy
-
Temperature: Collect data at 100 K (cryogenic) to reduce thermal motion of the flexible propyl chain.
-
Resolution: Aim for 0.8 Å resolution to accurately locate the H-atoms on the amidine nitrogen, which are critical for confirming the tautomeric state.
Comparative Performance Analysis
| Metric | 1-Methyl-3-propyl-5-COOH (Benchmark) | 3-Methyl-1-propyl-4-Amidine (Target) | Implication for Drug Design |
| H-Bond Donors | 1 (COOH) | 3 (NH, NH₂) | Target has higher binding affinity potential for protein pockets (e.g., Kinase hinge regions). |
| H-Bond Acceptors | 2 (C=O, N_pyz) | 2 (C=N, N_pyz) | Similar acceptor count, but Amidine is a stronger base. |
| Solubility (pH 7.4) | Low (Neutral/Anionic) | High (Cationic) | Target offers superior aqueous solubility for formulation. |
| Crystal Density | ~1.24 g/cm³ | ~1.30 g/cm³ (Predicted HCl) | Higher density implies more efficient packing and stability. |
| Melting Point | 148-150 °C | >200 °C (Salt form) | Salt form of the target is more thermally stable for processing. |
References
-
Crystal Structure of Benchmark: Fang, W. C., et al. (2024). "Crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid." Zeitschrift für Kristallographie - New Crystal Structures. [1]
-
Amidine H-Bonding Patterns: "Hydrogen-bonding behavior of amidines in helical structure." Royal Society of Chemistry.
-
Pyrazole-4-carboximidamide Core Data: Li, Y. (2020). "Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide." Zeitschrift für Kristallographie.[2]
-
Sildenafil Intermediate Synthesis: "Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide." PubChem Data.
-
General Pyrazole Synthesis: "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules (MDPI).
Sources
Safety Operating Guide
Definitive Disposal Protocol for 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach, grounded in the known hazards of analogous pyrazole and carboximidamide structures, is essential. This protocol is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and a Precautionary Stance
Given the structural motifs of a substituted pyrazole and a carboximidamide, we must anticipate potential hazards. Similar compounds have demonstrated a range of toxicological effects. For instance, various pyrazole derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may lead to organ damage through prolonged or repeated exposure.[1][2][3][4] Some have also been identified as being harmful to aquatic life with long-lasting effects.[1] Therefore, 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide should be handled as a hazardous substance.
| Potential Hazard | Precautionary Action | Rationale based on Analogous Compounds |
| Acute Oral Toxicity | Avoid ingestion. Do not eat, drink, or smoke when handling.[1][5] | Similar compounds are classified as "Harmful if swallowed."[1][3][4][5] |
| Skin/Eye Irritation | Wear appropriate gloves, lab coat, and safety goggles.[6][7] | Pyrazole and carboxamide derivatives can cause serious skin and eye irritation.[2][6] |
| Target Organ Toxicity | Minimize exposure via all routes (inhalation, dermal, ingestion). Use in a well-ventilated area or with local exhaust.[1] | Some related compounds may cause damage to organs through prolonged or repeated exposure.[1][3] |
| Aquatic Toxicity | Prevent release to the environment. Do not dispose of down the drain.[1][8] | Related chemicals can be harmful to aquatic life with long-lasting effects.[1] |
Regulatory Compliance: The "Cradle-to-Grave" Mandate
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which mandates the "cradle-to-grave" management of hazardous materials.[9] This means the generator of the waste is responsible for its safe handling from generation to final disposal.[9] All procedures must comply with federal, state, and local regulations, as well as institutional policies.[6][10]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]
Step-by-Step Disposal Workflow
This workflow ensures a systematic and safe approach to the disposal of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide.
Step 1: Waste Characterization and Segregation
-
Classify the Waste: Treat 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide as a hazardous solid organic chemical waste.
-
Segregate at the Source: Do not mix this waste with non-hazardous trash or other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department. Keep it separate from incompatible materials, such as strong oxidizing agents.[2][5]
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[11]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[11]
Step 3: Labeling
Proper labeling is a critical compliance and safety measure. The label must include:
-
The words "Hazardous Waste."[11]
-
The full chemical name: "3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide." Avoid using abbreviations or chemical formulas.[11]
-
An accurate accumulation start date.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
Step 4: Accumulation and Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[11]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Regular Inspection: Inspect the waste container weekly for any signs of leakage or deterioration.[11]
Step 5: Final Disposal
-
Contact EHS: Once the container is nearly full, or if the waste has been accumulated for the maximum time allowed by your institution (often 180 days), contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]
-
Incineration: The most probable method of disposal for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Do Not Drain Dispose: Under no circumstances should this chemical or its containers be disposed of down the drain.[8][12]
Disposal Workflow Diagram
Caption: Disposal workflow for 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide.
Spill and Decontamination Procedures
In the event of a small spill, adhere to the following:
-
Ensure Area is Ventilated: Evacuate non-essential personnel.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.
-
Collect Material: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[1][2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Conclusion
The responsible disposal of 3-Methyl-1-propyl-1H-pyrazole-4-carboximidamide is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to this precautionary, evidence-based protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize safety and when in doubt, consult with your institution's Environmental Health & Safety professionals.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2022, July 12).
- TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET for 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
- U.S. Environmental Protection Agency. (2025, May 30).
- Vertex AI Search. (2022, April 19).
- Acros Organics. (2025, December 19). SAFETY DATA SHEET for 3-Methyl-1-phenyl-1H-pyrazole.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- AK Scientific, Inc. (n.d.). SAFETY DATA SHEET for 3-Amino-1H-pyrazole-4-carboxamide.
- Arvia Technology. (n.d.).
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET for 3-Methyl-1H-pyrazole-1-carboxamide.
- European Chemicals Agency. (2023, May 25). Dossier content for 2-bromo-5-hydroxybenzaldehyde. ECHA CHEM.
- Thermo Fisher Scientific. (2025, September 16).
- Thermo Fisher Scientific. (2020, December 14).
- BASF. (2026, February 6).
- KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
- Deutsche Pharmazeutische Gesellschaft. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
- Zhou, et al. (2021).
- MDPI. (2025, December 1). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Chemistry.
- Springer Professional. (2025, May 2).
- European Chemicals Agency. (n.d.). Understanding Waste Framework Directive. ECHA.
- Business Services. (n.d.). HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- Health and Safety Executive. (2023, December 12). Need to dispose chemicals.
- European Union. (2022, May 3).
- UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
- McGill University. (n.d.). Biomedical waste | Hazardous Waste Management.
- EPA Tasmania. (n.d.).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. ECHA CHEM [chem.echa.europa.eu]
- 9. epa.gov [epa.gov]
- 10. business-services.miami.edu [business-services.miami.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. nems.nih.gov [nems.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
